
(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydantoin Derivatives: A Versatile Scaffold in Medicinal Chemistry
Hydantoin and its derivatives, including (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been recognized as a preferred scaffold in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are integral in the synthesis of non-natural amino acids and their conjugates, with potential therapeutic applications. The Bucherer-Bergs reaction, an efficient method for hydantoin synthesis, is highlighted for its role in the preparation of new organic compounds with potential as therapeutics. This synthesis approach has paved the way for the development of hydantoin derivatives for therapeutic and agrochemical applications (Shaikh et al., 2023).
Cinnamic Acid Derivatives in Anticancer Research
The structural versatility of cinnamic acid derivatives, including those related to this compound, has attracted significant attention in medicinal research as anticancer agents. These derivatives have been explored for their antitumor efficacy, demonstrating the underutilized potential of cinnamic acid derivatives in anticancer research. Their rich medicinal tradition, combined with recent attention towards their antitumor efficacy, suggests a promising avenue for the development of novel anticancer therapeutics (De et al., 2011).
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones, including structural analogues such as this compound, have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP 1B), a key regulator of the insulin signaling pathway. The exploration of thiazolidinediones as PTP 1B inhibitors highlights their potential in managing insulin resistance and Type 2 diabetes mellitus. This review emphasizes the structural optimization of the thiazolidinedione scaffold to design and develop potent PTP 1B inhibitors, indicating a promising direction for the treatment of diseases associated with insulin resistance (Verma et al., 2019).
Antibacterial Properties of Cinnamaldehyde
Cinnamaldehyde, a key component of cinnamon essential oils and structurally related to this compound, exhibits significant antibacterial properties against various pathogenic bacteria in animal feeds and human foods. This compound's mechanism of action includes disruption of the bacterial cell membrane, leading to leakage of cell contents and bacterial death. Cinnamaldehyde's broad-spectrum antibacterial activity, combined with its natural origin, presents a valuable approach for enhancing food safety and mitigating antibiotic resistance challenges (Friedman, 2017).
特性
IUPAC Name |
3-phenyl-1-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(12-11-18-7-3-1-4-8-18)24-15-13-19(14-16-24)25-17-22(28)26(23(25)29)20-9-5-2-6-10-20/h1-12,19H,13-17H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAGYNZNXVEOFL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
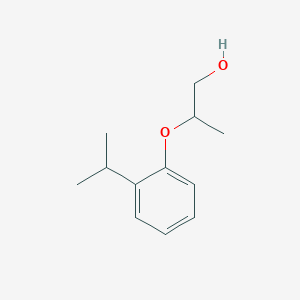
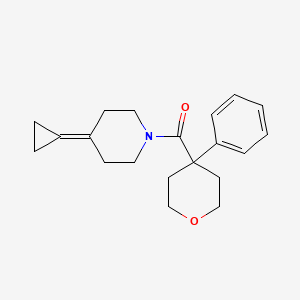
![3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2846397.png)

![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
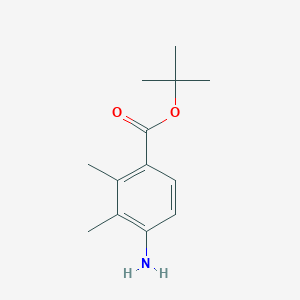
![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)
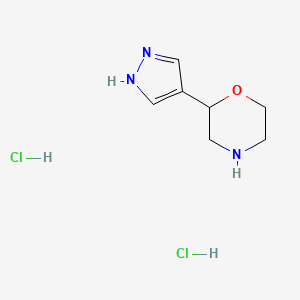
![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)

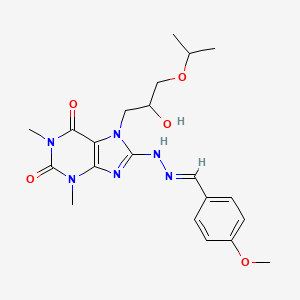

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)
